Desamino (|AS)-Chloro Histidine Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

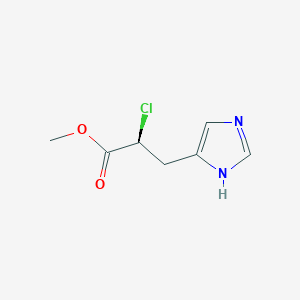

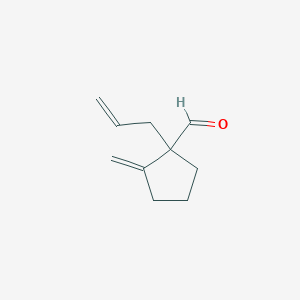

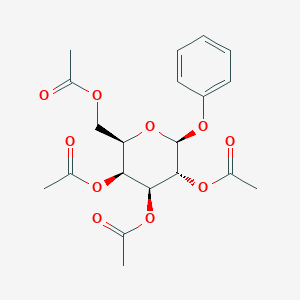

Desamino (|AS)-Chloro Histidine Methyl Ester is a derivative of histidine, an essential amino acid . It is a methyl ester of histidine, which means a methyl group replaces the hydrogen in the carboxylic acid group of histidine .

Synthesis Analysis

The synthesis of amino acid methyl esters, such as Desamino (|AS)-Chloro Histidine Methyl Ester, can be achieved through esterification . This process involves reacting an amino acid with methanol in the presence of trimethylchlorosilane . The reaction is carried out at room temperature and results in the formation of the amino acid methyl ester .Molecular Structure Analysis

The molecular structure of Desamino (|AS)-Chloro Histidine Methyl Ester is derived from the structure of histidine. The key difference is the replacement of a hydrogen atom in the carboxylic acid group of histidine with a methyl group . The empirical formula of the compound is C7H11N3O2 .Chemical Reactions Analysis

The chemical reactions involving Desamino (|AS)-Chloro Histidine Methyl Ester are likely to be similar to those of other esters. For instance, esters can undergo hydrolysis, a reaction that splits the ester into an alcohol and a carboxylic acid . In the case of amino acid methyl esters, this reaction can be catalyzed by protease-esterase enzymes .Aplicaciones Científicas De Investigación

Synthesis of Optically Pure L-ergothioneine

L-Histidine methyl ester dihydrochloride is a key precursor in the synthesis of L-ergothioneine, an antioxidant and essential nutrient. L-ergothioneine plays a protective role against oxidative stress and is implicated in various physiological processes. Researchers use this compound to prepare optically pure L-ergothioneine for further investigations .

Safety and Hazards

The safety data sheet for a related compound, L-Histidine methyl ester dihydrochloride, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advisable to handle such compounds with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

Direcciones Futuras

The development of artificial enzymes that can catalyze the synthesis of amino acid esters from dipeptides is a promising future direction . This could potentially lead to more efficient and environmentally friendly methods for producing amino acid esters, including Desamino (|AS)-Chloro Histidine Methyl Ester .

Mecanismo De Acción

Target of Action

Desamino (|AS)-Chloro Histidine Methyl Ester, also known as methyl (2S)-2-chloro-3-(1H-imidazol-5-yl)propanoate, primarily targets the enzyme Histidine Decarboxylase (HDC) . HDC plays a crucial role in the biosynthesis of histamine, a critical mediator of IgE/mast cell-mediated anaphylaxis, a neurotransmitter, and a regulator of gastric acid secretion .

Mode of Action

This compound acts as an irreversible inhibitor of HDC . It binds to the active site of the enzyme and inhibits its function, thereby preventing the conversion of histidine to histamine .

Biochemical Pathways

By inhibiting HDC, this compound disrupts the histamine synthesis pathway . Histamine plays a key role in immune responses, acting as a vasodilator and contributing to the symptoms of allergic reactions. Therefore, inhibition of HDC can potentially alleviate allergic symptoms by reducing histamine levels.

Result of Action

The primary result of the action of this compound is the reduction in histamine levels . This can lead to a decrease in the severity of allergic reactions and other histamine-related physiological responses.

Propiedades

IUPAC Name |

methyl (2S)-2-chloro-3-(1H-imidazol-5-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2H2,1H3,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPJJONLBKXGDE-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desamino (|AS)-Chloro Histidine Methyl Ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)